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Compound of Interest

(R)-tetrahydrofuran-3-ol
Compound Name:
hydrochloride

Cat. No.: B13727360

Get Quote

Executive Summary & Critical Nomenclature Note

Target Entity: (R)-Tetrahydrofuran-3-ol CAS Number: 86087-24-3 Synonyms: (R)-3-
Hydroxytetrahydrofuran, (3R)-Oxolan-3-ol[1]

I\ Critical Technical Note: The "Hydrochloride"
Misconception

It is chemically inaccurate to classify (R)-tetrahydrofuran-3-ol as a "hydrochloride" salt in a
stable, isolable solid form. Unlike amines (e.g., (R)-3-aminotetrahydrofuran), cyclic ethers and
alcohols do not possess a sufficiently basic center to form stable hydrochloride salts under
standard ambient conditions.

If your workflow requires a solid hydrochloride salt, you are likely handling (R)-3-
aminotetrahydrofuran hydrochloride (CAS 1072015-52-1), a common chiral amine
intermediate. This guide focuses on the (R)-tetrahydrofuran-3-ol (free alcohol), as indicated by
the "ol" suffix in your request, but researchers must verify the chemical structure of their
starting material to avoid catastrophic synthesis errors.
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Chemical Identity & Physicochemical Properties[1]
[2][3][4]

Property Data

IUPAC Name (3R)-oxolan-3-ol

Molecular Formula C4HsO2

Molecular Weight 88.11 g/mol

Physical State Colorless to pale yellow liquid

Boiling Point 181 °C (at 760 mmHg)

Density 1.103 g/mL at 25 °C

Chirality (R)-enantiomer

Optical Rotation [a]D20 = -16° to -18° (c=1, Methanol)

Spectral Data Analysis (The Core)
Mass Spectrometry (EI-MS)

Methodology: Electron Impact (El) lonization at 70 eV.[2] Diagnostic Value: High. The
fragmentation pattern is distinct for the 3-isomer compared to tetrahydrofurfuryl alcohol.[2]

e Parent lon (M*): m/z 88 (Significant abundance, ~15-20%)
e Base Peak: m/z 57 (CsHs0O%)

o Mechanistic Insight: Formed via ring cleavage and loss of CH20H or equivalent fragments.
This is the dominant fragment.

e Secondary Peaks:

[¢]

m/z 70 (M - 18): Loss of water (H20). Characteristic of cyclic alcohols.

[¢]

m/z 58: CsHeO™* fragment.

o

m/z 31: CH20H* (Less abundant than in hydroxymethyl derivatives).
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Infrared Spectroscopy (FT-IR)

Methodology: Neat liquid film (ATR). Diagnostic Value: Confirms functional groups (OH and
Ether).

Frequency (cm™?) Vibration Mode Assignment

Broad band, indicative of H-

3350 - 3450 O-H Stretch

bonded hydroxyl group.

sp3 C-H stretching (cyclic
2850 - 2950 C-H Stretch

methylene).

Strong ether C-O-C and
1050 - 1100 C-O Stretch

alcohol C-O stretches.

) ) Characteristic cyclic ether

900 - 1000 Ring Breathing

pulsations.

Nuclear Magnetic Resonance (NMR)
Solvent: CDCIs (Chloroform-d) Internal Standard: TMS (0.00 ppm)

1H NMR (400 MHz)

The spectrum displays complex coupling due to the chiral center at C3 and the non-
equivalence of methylene protons.

0 4.45 - 4.55 ppm (m, 1H):H-3 (Methine proton on the chiral center). Deshielded by the
hydroxyl group.

0 3.90 - 4.05 ppm (m, 1H):H-2a (Proton adjacent to ether oxygen).

0 3.75 - 3.85 ppm (m, 2H):H-2b and H-5a (Overlapping multiplets adjacent to ether oxygen).

0 3.60 - 3.70 ppm (m, 1H):H-5b.

0 2.20 - 2.50 ppm (br s, 1H):-OH (Hydroxyl proton). Note: Shift is concentration-dependent.

0 2.00 - 2.15 ppm (m, 1H):H-4a (One of the C4 methylene protons).
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e 01.80-1.95 ppm (m, 1H):H-4b (The other C4 methylene proton).

13C NMR (100 MHz)

Distinct signals for the four ring carbons.

0 ~75.3 ppm:C-2 (CHz adjacent to ether oxygen and chiral center).

0 ~73.1 ppm:C-3 (Chiral CH-OH).

0 ~66.8 ppm:C-5 (CH:z adjacent to ether oxygen, distal to chiral center).

0 ~35.4 ppm:C-4 (CH: at the "bottom" of the ring).

Experimental Protocols
Synthesis Workflow (Chiral Pool Approach)

The most reliable route to high-enantiomeric excess (ee) (R)-tetrahydrofuran-3-ol is the
reduction and cyclization of (R)-malic acid derivatives.

(R)-Malic Acid Reduction Reduction Yields Triol _ | (R)-1,2,4-Butanetriol Dehydration (-H20) _ | Acid-Catalyzed Cyclization (R)-Tetrahydrofuran-3-ol
(Chiral Pool) (LiAIH4 or BH3) (Intermediate) = (p-TSA, 180°C) (Distillation)

Click to download full resolution via product page

Figure 1: Synthetic pathway from (R)-Malic Acid to (R)-Tetrahydrofuran-3-ol via 1,2,4-
butanetriol cyclization.[3][4]

Quality Control: Enantiomeric Purity Analysis

To verify the (R)-enantiomer against the (S)-enantiomer, use Chiral GC or HPLC.
e Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).
» Mobile Phase: Hexane/lsopropanol (90:10).

o Detection: Refractive Index (RI) or UV (210 nm, though weak).
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» Derivatization (Optional): Reaction with Mosher's acid chloride allows for tH NMR
determination of ee via diastereomeric peak separation.

Applications in Drug Development

The (R)-tetrahydrofuran-3-ol moiety is a privileged scaffold in Medicinal Chemistry, serving as a
chiral ether linker.

o Tyrosine Kinase Inhibitors (TKIs): Used to introduce solubility-enhancing polar ether groups
(e.g., in Afatinib analogs).

e SGLT2 Inhibitors: The tetrahydrofuran ring mimics sugar moieties, providing specific binding
interactions in glucose transporter active sites (e.g., Empagliflozin intermediates often utilize
the (S)-isomer, making the (R)-isomer critical for structure-activity relationship (SAR)
studies).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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